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molecular formula C15H21ClN2O2 B8800954 Tert-butyl 4-(2-chloropyridin-4-YL)piperidine-1-carboxylate

Tert-butyl 4-(2-chloropyridin-4-YL)piperidine-1-carboxylate

Cat. No. B8800954
M. Wt: 296.79 g/mol
InChI Key: ZBPPDPAIBRHDDW-UHFFFAOYSA-N
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Patent
US09399636B2

Procedure details

The pure compound 1-(tert-butoxycarbonyl)-4-(2-chloropyridin-4-yl)piperidine-4-carboxylic acid (42 g, 0.12 mols, 1 equiv.) from Step B was dissolved in toluene (250 mL) and heated at 110° for 4 hours. The reaction was monitored by TLC (ethyl acetate/petroleum ether; 1/5). Once complete, the mixture was concentrated and purified by flash chromatography using silica gel (ethyl acetate/petroleum ether; 1/20) to give tert-butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate (31 g, 87%)
Name
1-(tert-butoxycarbonyl)-4-(2-chloropyridin-4-yl)piperidine-4-carboxylic acid
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([C:17]2[CH:22]=[CH:21][N:20]=[C:19]([Cl:23])[CH:18]=2)(C(O)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1(C)C=CC=CC=1>[Cl:23][C:19]1[CH:18]=[C:17]([CH:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]2)[CH:22]=[CH:21][N:20]=1

Inputs

Step One
Name
1-(tert-butoxycarbonyl)-4-(2-chloropyridin-4-yl)piperidine-4-carboxylic acid
Quantity
42 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1=CC(=NC=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 110° for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Once complete, the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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